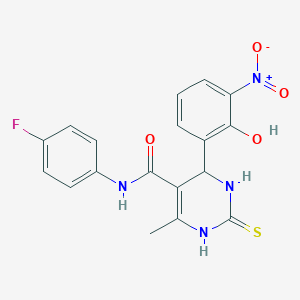
N-(2-bromo-4-nitrophenyl)-2-(4-methyl-1-piperidinyl)acetamide
Descripción general
Descripción
N-(2-bromo-4-nitrophenyl)-2-(4-methyl-1-piperidinyl)acetamide, also known as BNP-7787, is a novel drug candidate that has gained significant attention due to its potential to protect normal tissues from chemotherapy-induced toxicities.
Mecanismo De Acción
N-(2-bromo-4-nitrophenyl)-2-(4-methyl-1-piperidinyl)acetamide works by binding to and inactivating the toxic metabolites of chemotherapy drugs, thereby reducing their harmful effects on normal tissues. It also has antioxidant properties that help to protect cells from oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(2-bromo-4-nitrophenyl)-2-(4-methyl-1-piperidinyl)acetamide has been shown to reduce the levels of toxic metabolites in the blood and tissues of animals treated with chemotherapy drugs. It also protects against oxidative stress and inflammation in normal tissues. N-(2-bromo-4-nitrophenyl)-2-(4-methyl-1-piperidinyl)acetamide has been shown to improve kidney function and reduce liver damage in animals treated with cisplatin and carboplatin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-bromo-4-nitrophenyl)-2-(4-methyl-1-piperidinyl)acetamide has several advantages for use in lab experiments. It is stable and can be easily synthesized in large quantities. It has low toxicity and can be administered orally or intravenously. However, N-(2-bromo-4-nitrophenyl)-2-(4-methyl-1-piperidinyl)acetamide has limitations in terms of its solubility and bioavailability, which may affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for the research and development of N-(2-bromo-4-nitrophenyl)-2-(4-methyl-1-piperidinyl)acetamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the investigation of the potential of N-(2-bromo-4-nitrophenyl)-2-(4-methyl-1-piperidinyl)acetamide to protect against radiation-induced damage to normal tissues. Additionally, the efficacy of N-(2-bromo-4-nitrophenyl)-2-(4-methyl-1-piperidinyl)acetamide in combination with various chemotherapy drugs and its potential to enhance their effectiveness is an area of interest. Finally, the development of more potent analogs of N-(2-bromo-4-nitrophenyl)-2-(4-methyl-1-piperidinyl)acetamide with improved solubility and bioavailability is an area of ongoing research.
Conclusion:
N-(2-bromo-4-nitrophenyl)-2-(4-methyl-1-piperidinyl)acetamide is a novel drug candidate with significant potential to protect normal tissues from chemotherapy-induced toxicities. Its synthesis method has been optimized to produce high yields of pure compound. N-(2-bromo-4-nitrophenyl)-2-(4-methyl-1-piperidinyl)acetamide has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Ongoing research in this area will lead to the development of more effective treatments for cancer patients.
Aplicaciones Científicas De Investigación
N-(2-bromo-4-nitrophenyl)-2-(4-methyl-1-piperidinyl)acetamide has been extensively studied for its potential to protect normal tissues from chemotherapy-induced toxicities. It has been shown to reduce the toxic effects of chemotherapy drugs such as cisplatin, carboplatin, and oxaliplatin on the kidneys, liver, and bone marrow. N-(2-bromo-4-nitrophenyl)-2-(4-methyl-1-piperidinyl)acetamide has also been investigated for its ability to protect against radiation-induced damage to normal tissues.
Propiedades
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-2-(4-methylpiperidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O3/c1-10-4-6-17(7-5-10)9-14(19)16-13-3-2-11(18(20)21)8-12(13)15/h2-3,8,10H,4-7,9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGOSNCSPSZTPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-nitrophenyl)-2-(4-methylpiperidin-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![17-(2-aminoethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4138503.png)




![2-bromo-N-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B4138541.png)
![2-[4-(5-benzoyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-chloro-6-methoxyphenoxy]acetamide](/img/structure/B4138544.png)
![N-[2-(dibutylamino)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B4138547.png)
![2-amino-6-[(3-methylbutyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B4138551.png)
![4-[4-(4-chlorobenzyl)-1-piperazinyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B4138554.png)
![3,6-diamino-2-(4-nitrobenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B4138560.png)
![2-(4-chloro-3-methylphenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4138583.png)